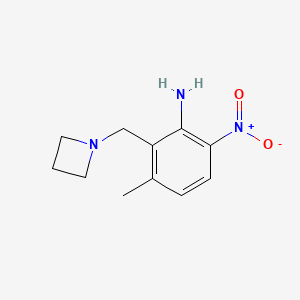
Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is a heterocyclic compound that features an azetidine ring, a nitro group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Amination: The aniline moiety is introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or sulfonic acid derivatives.
Major Products:
Reduction: 2-(azetidin-1-ylmethyl)-3-methyl-6-aminoaniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline has various applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial or cancer cell pathways.
Pathways Involved: Inhibition of key enzymes or disruption of cellular processes leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
2-Azetidinone Derivatives: Known for their antimicrobial and anticancer activities.
Oxetane Derivatives: Similar in structure but with an oxygen atom in the ring instead of nitrogen.
Uniqueness: 2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is unique due to its specific combination of an azetidine ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.
Actividad Biológica
Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- (CAS No. 189383-10-6) is a chemical compound with a molecular formula of C11H15N3O2 and a molecular weight of approximately 221.26 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Research indicates that compounds similar to Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many azetidine derivatives have been studied for their ability to inhibit specific kinases associated with cancer proliferation, such as MEK (Mitogen-Activated Protein Kinase Kinase) and HGFR (Hepatocyte Growth Factor Receptor) .
- Anti-tumor Activity : The compound has shown promise in inhibiting the proliferation and migration of cancer cells, suggesting its potential use in cancer therapy .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that Benzenamine derivatives can effectively inhibit the proliferation of various human cancer cell lines through kinase inhibition pathways .
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects by modulating prostaglandin synthesis, which could be beneficial in treating inflammatory diseases .
- Selectivity and Efficacy : Research highlights the selectivity of certain derivatives for specific targets, leading to reduced side effects compared to non-selective agents .
Case Study 1: MEK Inhibition
A study focused on azetidine compounds reported that derivatives similar to Benzenamine effectively inhibited MEK activity in human cancer cells. This inhibition led to a significant decrease in cell viability and proliferation in vitro.
Case Study 2: Anti-tumor Efficacy
Another research project evaluated the anti-tumor efficacy of benzenamine derivatives in xenograft models. The results indicated substantial tumor regression when treated with these compounds, emphasizing their potential as therapeutic agents.
Data Table: Biological Activity Summary
Propiedades
Número CAS |
189383-10-6 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-4-10(14(15)16)11(12)9(8)7-13-5-2-6-13/h3-4H,2,5-7,12H2,1H3 |
Clave InChI |
QHTGSPZUKYILFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















